molecular formula C16H25NO3 B1240704 Tramadol N-Oxide

Tramadol N-Oxide

カタログ番号: B1240704
分子量: 279.37 g/mol
InChIキー: HBXKSXMNNGHBEA-ZBFHGGJFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件: トラマドール N-オキシドの合成には、トラマドールの N-酸化が伴います。 これは、過酸化水素や過酸などのさまざまな酸化剤を制御された条件下で使用することで実現できます . この反応は通常、メタノールやエタノールなどの溶媒を必要とし、室温で実施することで、生成物の分解を防ぎます。

工業生産方法: トラマドール N-オキシドの工業生産は、同様の合成経路に従いますが、より大規模です。 このプロセスでは、連続フローリアクターを使用して、製品の品質と収率の一貫性を確保しています。 反応条件は、変換率を最大化し、副生成物を最小限に抑えるように最適化されています .

化学反応の分析

反応の種類: トラマドール N-オキシドは、次を含むいくつかの種類の化学反応を起こします。

一般的な試薬と条件:

主要な生成物:

4. 科学研究への応用

トラマドール N-オキシドは、次を含むいくつかの科学研究への応用があります。

生物活性

Tramadol N-Oxide (TNO), also known as RWJ-38705, is a metabolite of tramadol, a widely used analgesic. This compound has gained attention due to its unique pharmacological properties, which differ significantly from those of its parent drug. This article explores the biological activity of TNO, including its metabolism, analgesic effects, and potential clinical applications.

Metabolism of this compound

TNO undergoes extensive metabolism in various species, including humans. Studies have shown that TNO is metabolized primarily in the liver, with significant conversion to tramadol occurring in both rat and human hepatic S9 fractions. The metabolic pathways include:

  • N-Oxide Reduction
  • O-Demethylation
  • N-Demethylation
  • Cyclohexylhydroxylation

In vitro studies demonstrated that unchanged TNO constituted 60% of the sample in mouse hepatic fractions, while this percentage was 24% in rats and 26% in humans . The conversion of TNO to tramadol is rapid and substantial, suggesting that TNO acts as a prodrug for tramadol.

Analgesic Activity

TNO exhibits notable analgesic properties that are distinct from those of tramadol. Research indicates that TNO produces dose-related antinociceptive effects across various pain models:

  • Mouse Abdominal Irritant Test : ED50 = 15.5 mg/kg
  • Hot-Plate Test (48°C) : ED50 = 84.7 mg/kg
  • Tail-Flick Test : ED50 = 316.4 mg/kg
  • Hot-Plate Test (55°C) : ED50 = 138.2 mg/kg

The duration of action for TNO is significantly extended compared to tramadol, lasting approximately 4-5 hours . Importantly, TNO has minimal affinity for traditional opioid receptors (mu, delta, kappa), indicating a different mechanism of action than typical opioids .

Side Effects and Advantages

TNO offers several advantages over tramadol and traditional opioids:

  • Reduced Side Effects : TNO is associated with fewer side effects such as respiratory depression and constipation, which are common with opioid analgesics .
  • Longer Duration of Action : Patients may benefit from longer-lasting pain relief without the need for frequent dosing .
  • Prodrug Characteristics : As a prodrug, TNO's conversion to tramadol allows for effective pain management while minimizing the risk of abuse associated with direct opioid administration .

Case Studies and Clinical Implications

Case studies have highlighted the potential clinical benefits of TNO:

  • Chronic Pain Management : In patients requiring long-term analgesia, TNO may provide effective pain relief with a lower incidence of adverse effects compared to traditional opioids.
  • Post-Surgical Pain Control : Studies suggest that TNO could be beneficial in managing postoperative pain due to its prolonged analgesic effects.

Comparative Analysis of Tramadol and this compound

The following table summarizes key differences between tramadol and its N-Oxide derivative:

FeatureTramadolThis compound
Analgesic MechanismOpioid receptor agonistProdrug; minimal opioid receptor affinity
Duration of ActionShorter (2-4 hours)Longer (4-5 hours)
Side EffectsRespiratory depression, constipationFewer side effects
MetabolismHepatic metabolismExtensive hepatic metabolism to tramadol

特性

分子式

C16H25NO3

分子量

279.37 g/mol

IUPAC名

1-[(1R,2R)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine oxide

InChI

InChI=1S/C16H25NO3/c1-17(2,19)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)20-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16+/m1/s1

InChIキー

HBXKSXMNNGHBEA-ZBFHGGJFSA-N

異性体SMILES

C[N+](C)(C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O)[O-]

正規SMILES

C[N+](C)(CC1CCCCC1(C2=CC(=CC=C2)OC)O)[O-]

同義語

2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride
RWJ 38705
tramadol N-oxide

製品の起源

United States

Synthesis routes and methods I

Procedure details

First, tramadol N-oxide was prepared as set forth hereinafter. Tramadol hydrochloride (0.5 mol) was converted to its free base in basified water (pH>9) and then extracted with ether. The ether was evaporated to yield the crystalline hydrate of tramadol. The solid was then heated with steam under a high vacuum to remove as much water as possible to yield 131.5 g of material. The material was dissolved in methanol (500 mL) and 65 g of 30% H2O2 was added. The solution was stirred for 3 hours and then an additional 65 g of the 30% H2O2 was added. The reaction was stirred for 2.5 days at room temperature. Approximately 10 mg of PtO2 on carbon (use of Pt/C is suggested for its ease of removal) was added to the reaction mixture, and very gentle foaming took place. An additional 10 mg of PtO2 was added and the reaction mixture was stirred overnight and then filtered thru a filter aid. The filtrate was concentrated under vacuum while being heated to a temperature of <40° C. The residue was taken up in methylene chloride. Since the methylene chloride solution contained some colloidial platinum, the solution was diluted with ethyl acetate to 1 L and filtered through a nylon filter membrane (0.45μ pore size) to yield a clear colorless filtrate. The filtrate was concentrated to 600 mL, and then ethyl acetate was added continuously to maintain a volume of 800 mL while the solution was heated until a vapor temperature of 74° C. was reached. The solution was then cooled to room temperature. The solid was collected by filtration, washed with ethyl acetate and dried in vacuo to yield 126.6 g of the tramadol N-oxide (mp. 159.5°-160° C.).
Quantity
0.5 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Tramadol N-oxide was prepared as set forth hereinafter. Tramadol hydrochloride (0.5 mol) was converted its free base in basified water (pH>9) and then extracted with ether. The solid was then heated under a high vacuum to remove as much water as possible to yield 131.5 g of material. The material was dissolved in methanol (500 mL) and 65 g of 30% H2O2 was added. The solution was stirred for 3 hours and then an additional 65 g of the 30% H2O2 was added. The reaction was stirred for 2.5 days at room temperature. Approximately 10 mg of PtO2 (use of Pt/C is suggested for its ease of removal) on carbon was then added to the reaction mixture, and very gentle foaming took place. An additional 10 mg of PtO2 was added and the reaction mixture was stirred overnight and then filtered thru filter aid. The filtrate was concentrated under vacuum while being heated to a temperature <40° C. The residue was taken up in methylene chloride. Since the methylene chloride solution contained some colloidial platinum, the solution was diluted with ethyl acetate to 1 L and filtered through a nylon filter membrane (0.45μ pore size) to yield a clear colorless filtrate. The filtrate was concentrated to 600 mL, and then ethyl acetate was added continuously to maintain a volume of 800 mL while the solution was heated until a vapor temperature of 74° C. was reached. The solution was then cooled to room temperature. The solid was collected by filtration, washed with ethyl acetate and dried in vacuo to yield 126.6 g of the tramadol N-oxide (mp. 159.5°-160° C.).
Quantity
0.5 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。